molecular formula C7H4S4 B14216370 4-(Thiophen-3-yl)-3H-1,2-dithiole-3-thione CAS No. 821792-07-8

4-(Thiophen-3-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B14216370
CAS No.: 821792-07-8
M. Wt: 216.4 g/mol
InChI Key: IDUOLHZBZNSJPY-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a thiophene ring fused with a dithiole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-3-yl)-3H-1,2-dithiole-3-thione typically involves the condensation of thiophene derivatives with sulfur-containing reagents. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with elemental sulfur and a carbonyl compound under basic conditions . Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 4-(Thiophen-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-(Thiophen-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-(Thiophen-2-yl)-3H-1,2-dithiole-3-thione
  • 4-(Thiophen-3-yl)aniline
  • Thiophene-2-carbothioamide

Comparison: 4-(Thiophen-3-yl)-3H-1,2-dithiole-3-thione is unique due to its specific structural arrangement, which imparts distinct electronic and chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

CAS No.

821792-07-8

Molecular Formula

C7H4S4

Molecular Weight

216.4 g/mol

IUPAC Name

4-thiophen-3-yldithiole-3-thione

InChI

InChI=1S/C7H4S4/c8-7-6(4-10-11-7)5-1-2-9-3-5/h1-4H

InChI Key

IDUOLHZBZNSJPY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CSSC2=S

Origin of Product

United States

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